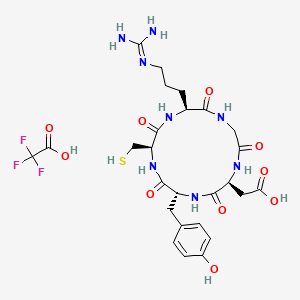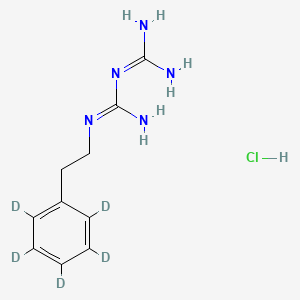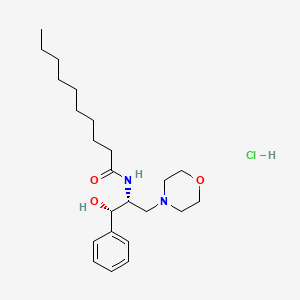
D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride is a synthetic compound known for its role as a glucosylceramide synthase inhibitor
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride involves multiple steps. The process typically starts with the preparation of the core structure, followed by the introduction of the phenyl, decanoylamino, and morpholino groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process is optimized for yield and purity, involving precise control of reaction conditions such as temperature, pH, and solvent choice. Advanced purification methods, including recrystallization and chromatography, are used to obtain the final product in high purity.
化学反应分析
Types of Reactions
D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool to study glucosylceramide synthesis and its inhibition.
Biology: Investigated for its effects on cellular processes involving glucosylceramide.
Medicine: Explored as a potential therapeutic agent for conditions such as cancer, atherosclerosis, and cardiac hypertrophy.
Industry: Utilized in the development of new drugs and therapeutic strategies.
作用机制
The compound exerts its effects by inhibiting glucosylceramide synthase, an enzyme crucial for the synthesis of glycosphingolipids. By blocking this enzyme, the compound disrupts the production of glycosphingolipids, leading to the accumulation of ceramide, which can induce apoptosis in cancer cells. This mechanism is particularly relevant in the context of multidrug resistance in cancer therapy.
相似化合物的比较
Similar Compounds
D-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol: Another isomer with similar inhibitory effects on glucosylceramide synthase.
L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol: Differing in stereochemistry, this compound also inhibits glucosylceramide synthase but may have different biological effects.
Uniqueness
D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which enhances its stability and solubility. These properties make it a valuable tool in both research and potential therapeutic applications.
属性
分子式 |
C23H39ClN2O3 |
|---|---|
分子量 |
427.0 g/mol |
IUPAC 名称 |
N-[(1S,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride |
InChI |
InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23+;/m1./s1 |
InChI 键 |
HVJHJOYQTSEKPK-QRIJJCFISA-N |
手性 SMILES |
CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@H](C2=CC=CC=C2)O.Cl |
规范 SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


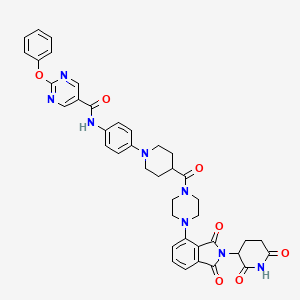
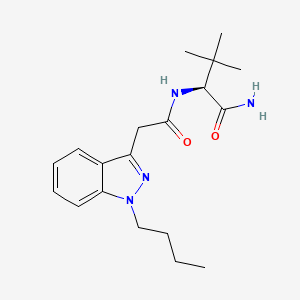
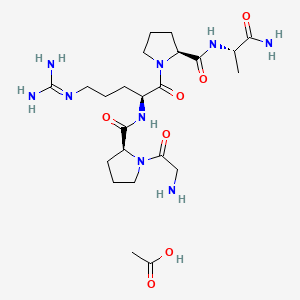

![8-nitro-1-(hydroxymethyl)-6-(o-chlorophenyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B10827402.png)
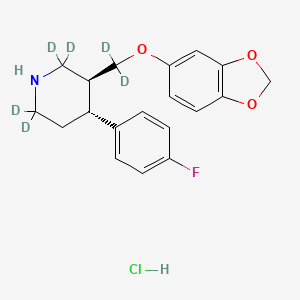
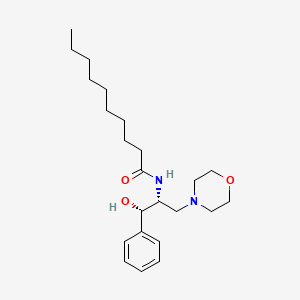
![(1S,2S,9S,11S,12S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B10827410.png)

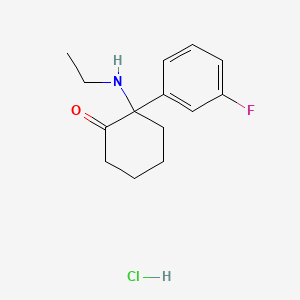
![2-[[2-(1-Butylindazol-3-yl)acetyl]amino]-3,3-dimethylbutanamide](/img/structure/B10827436.png)
